1,2-Difluoroadamantane
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
70422-22-9 |
|---|---|
Molecular Formula |
C10H14F2 |
Molecular Weight |
172.21 g/mol |
IUPAC Name |
1,2-difluoroadamantane |
InChI |
InChI=1S/C10H14F2/c11-9-8-2-6-1-7(3-8)5-10(9,12)4-6/h6-9H,1-5H2 |
InChI Key |
ZFOWGCVSVBFAMK-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3F)F |
Origin of Product |
United States |
Synthetic Methodologies for 1,2 Difluoroadamantane
Direct Fluorination Approaches
Direct C-H fluorination of the adamantane (B196018) skeleton is characterized by significant regioselectivity challenges. Most direct fluorination methods favor substitution at the bridgehead positions, which can stabilize cationic or radical intermediates more effectively than the secondary positions.
Electrophilic fluorination involves the attack of a carbon-centered nucleophile on an electrophilic fluorine source. In the case of adamantane, the reaction proceeds via the formation of a carbocation intermediate. The tertiary adamantyl carbocation is significantly more stable than its secondary counterpart, and thus, electrophilic attack occurs almost exclusively at the bridgehead positions.
Common electrophilic fluorinating agents include elemental fluorine (F₂) and various N-F reagents such as Selectfluor™. These reactions, when applied to adamantane, predictably yield 1-fluoroadamantane (B1266609) and 1,3-difluoroadamantane. The formation of 1,2-Difluoroadamantane through direct electrophilic C-H activation is not a viable pathway due to the unfavorable energetics of forming a secondary carbocation on the adamantane frame.
Table 1: Representative Products of Direct Electrophilic Fluorination of Adamantane
| Fluorinating Agent | Dominant Product(s) | This compound Yield |
| Elemental Fluorine (F₂) | 1-Fluoroadamantane, 1,3-Difluoroadamantane | Not Reported/Negligible |
| Selectfluor™ | 1-Fluoroadamantane, 1,3-Difluoroadamantane | Not Reported/Negligible |
Radical fluorination proceeds through the abstraction of a hydrogen atom to form a carbon-centered radical, which then reacts with a fluorine source. wikipedia.org The stability of the resulting radical intermediate dictates the site of reaction. Similar to carbocations, the tertiary adamantyl radical is more stable than the secondary radical. Consequently, radical C-H abstraction preferentially occurs at the bridgehead positions. chemrxiv.orgresearchgate.net
Methodologies employing radical initiators or photoredox catalysis for C-H activation on adamantane demonstrate high selectivity for the tertiary positions. nih.gov While radical processes can sometimes offer different selectivity profiles compared to ionic reactions, the direct radical fluorination of adamantane to achieve a 1,2-substitution pattern remains an unsolved challenge. The inherent reactivity difference between the tertiary and secondary C-H bonds of the adamantane core makes this approach non-selective for the desired isomer.
Bromine trifluoride (BrF₃) is a powerful and highly reactive interhalogen compound used as a vigorous fluorinating agent. wikipedia.orgnih.gov It can effectively convert carbonyl groups into difluoromethylene (CF₂) groups and has been used to fluorinate various organic substrates. thieme-connect.de For instance, the reaction of adamantanone with BrF₃ provides a high yield of 2,2-difluoroadamantane, demonstrating its ability to act on adamantane precursors. thieme-connect.de
However, when applied to unsubstituted alkanes, the high reactivity of BrF₃ often leads to a lack of selectivity and potential fragmentation. While it can replace tertiary hydrogen atoms with fluorine in some functionalized adamantanes, its use for the direct and selective synthesis of this compound from adamantane is not documented and would be expected to suffer from the same regioselectivity issues favoring the bridgehead positions. thieme-connect.de
Uranium hexafluoride (UF₆) is an extremely potent fluorinating agent, though its use in organic synthesis is rare due to its high toxicity, radioactivity, and extreme reactivity. taylorandfrancis.comwikipedia.org It is primarily utilized in the nuclear industry for uranium enrichment. quora.comchemeurope.com As a strong oxidizer and fluorinating agent, its reaction with hydrocarbons is typically aggressive and difficult to control, likely leading to a mixture of polyfluorinated products and degradation of the substrate. wikipedia.org There are no specific reports in the scientific literature detailing the controlled and selective reaction of UF₆ with adamantane to produce this compound. Such a transformation is considered synthetically unfeasible due to the expected lack of selectivity and the hazardous nature of the reagent.
Application of Selective Fluorinating Reagents
Indirect Synthetic Routes from Precursors
Given the significant challenges associated with the direct C-H fluorination of adamantane to yield the 1,2-isomer, indirect methods are the most practical and effective approach. These strategies rely on the synthesis of an adamantane core that is already functionalized at the 1 and 2 positions, followed by the conversion of these functional groups to fluorine atoms. mdpi.comdntb.gov.uanih.gov
A general and plausible pathway involves the following steps:
Synthesis of a 1,2-Disubstituted Precursor: The initial step is the construction of an adamantane derivative with functional groups at the desired positions. A variety of such precursors have been synthesized, including 1,2-dihalo-adamantanes and 2-halo-adamantanols. mdpi.comnih.gov For example, 1-adamantanol (B105290) can be converted into precursors like 1,2-dibromoadamantane. mdpi.com
Conversion to Fluorine: The existing functional groups are then converted to fluorine. Hydroxyl groups are particularly useful handles for introducing fluorine. Reagents such as diethylaminosulfur trifluoride (DAST) can be employed to convert an alcohol to an alkyl fluoride (B91410).
One potential synthetic route could start from a 2-halo-1-adamantanol. The hydroxyl group at the C-1 position can be selectively replaced by fluorine using a deoxyfluorination reagent. nih.gov This approach allows for the unambiguous placement of fluorine at the C-1 and another halogen at the C-2 position, which could potentially be converted to fluorine in a subsequent step if required.
Table 2: Potential Precursors for Indirect Synthesis of this compound
| Precursor Compound | Potential Fluorination Reagent(s) | Synthetic Utility |
| 1-Hydroxyadamantan-2-one | DAST, Deoxo-Fluor® | Allows for sequential introduction of fluorine at C-1 and C-2. |
| Adamantane-1,2-diol | DAST, Deoxo-Fluor® | Potential for one-step or sequential difluorination. |
| 1-Bromo-2-fluoroadamantane | Halogen Exchange (e.g., AgF) | Direct precursor where one fluorine is already in place. |
| 1,2-Dibromoadamantane | Halogen Exchange (e.g., AgF) | Requires selective or double halogen exchange to introduce fluorine. |
This precursor-based approach circumvents the inherent regioselectivity problem of direct C-H activation and represents the most viable strategy for the targeted synthesis of this compound. mdpi.comnih.gov
Construction of the Adamantane Framework with Fluorine Integration
The total synthesis of adamantane derivatives, where the tricyclic framework is built from acyclic or bicyclic precursors, offers a direct route to 1,2-disubstituted adamantanes. mdpi.comnih.gov Integrating fluorine during the cage-forming process is a sophisticated strategy that installs the desired functionality from the outset.
One notable method involves the halo-fluorination of diolefin precursors. nih.gov In this approach, a bicyclo[3.3.1]nonane diolefin is treated with an electrophilic halogen source, such as N-bromosuccinimide (NBS), which triggers a cyclization reaction. The resulting cationic intermediate is then trapped by a nucleophilic fluorine source, like tetrabutylammonium (B224687) dihydrogen trifluoride, to yield a 1-fluoro-2-haloadamantane derivative. nih.gov This process establishes the adamantane skeleton and introduces a fluorine atom at a bridgehead position in a single cascade. Subsequent conversion of the second halogen to fluorine would complete the synthesis of this compound.
Table 1: Example of Fluorine Integration during Adamantane Framework Construction
| Precursor | Reagents | Intermediate Product | Key Transformation |
| Bicyclo[3.3.1]nonane diolefin | 1. N-Bromosuccinimide (NBS) 2. Tetrabutylammonium dihydrogen trifluoride | 2-Bromo-1-fluoroadamantane | Electrophile-induced cyclization and nucleophilic fluorination |
Ring Expansion and Contraction Reactions to Achieve Difluoroadamantane Scaffolds
Ring expansion and contraction reactions are powerful tools in organic synthesis for converting more readily available ring systems into desired scaffolds. wikipedia.orguchicago.edu These methods have been applied to the synthesis of 1,2-disubstituted adamantane derivatives, providing an alternative to total synthesis. mdpi.comnih.gov
Ring Expansion: A common strategy involves the expansion of a noradamantane precursor. Noradamantane, having one fewer carbon in one of its rings, can undergo rearrangements like the Wagner-Meerwein shift to form the adamantane cage. etsu.edumasterorganicchemistry.com If the noradamantane starting material is appropriately functionalized with fluorine or groups that can be converted to fluorine, this rearrangement can lead to a this compound scaffold.
Ring Contraction: Conversely, ring contraction from a homoadamantane (B8616219) homologue can also yield the adamantane framework. rsc.org For example, adamantan-2-one can be expanded to homoadamantan-2-one via a Demjanov reaction. nih.gov This larger cage can then be cleaved and re-closed to form a 1,2-disubstituted adamantane derivative. nih.gov Introducing fluorine at an appropriate stage of this sequence is a viable, albeit multi-step, pathway to this compound. These rearrangements often proceed through carbocation intermediates, making them suitable for the introduction of fluorine via nucleophilic fluoride sources. etsu.edu
Halogen Exchange Reactions for Fluorine Introduction
Halogen exchange, particularly the replacement of heavier halogens like chlorine or bromine with fluorine, is a common and practical method for synthesizing fluorinated organic compounds. semanticscholar.orgorganic-chemistry.org This approach is particularly useful for adamantane systems, where the direct C-H fluorination can be challenging to control.
The process typically begins with a 1,2-dihalo-adamantane precursor, such as 1,2-dichloroadamantane or 1,2-dibromoadamantane. These precursors can be synthesized from adamantan-2-one by reacting it with phosphorus tri- and penta-halides. mdpi.com The subsequent halogen exchange reaction is often carried out using an alkali metal fluoride, such as potassium fluoride, as the fluorine source. google.com The reaction can require high temperatures due to the strength of the carbon-halogen bonds and the stability of the adamantane cage. However, the use of catalysts can facilitate the reaction under milder conditions. google.com The high stability of the resulting carbon-fluorine bond drives the reaction forward. researchgate.net
Table 2: Halogen Exchange for Fluorine Introduction
| Starting Material | Fluorinating Agent | Typical Conditions | Product |
| 1,2-Dichloroadamantane | Potassium Fluoride (KF) | High Temperature, Aprotic Solvent | This compound |
| 1,2-Dibromoadamantane | Silver(I) Fluoride (AgF) | Moderate Temperature | This compound |
Transformations of Adamantyl Carbonyl Compounds to Difluoroadamantanes
Adamantyl carbonyl compounds, particularly adamantan-2-one, are versatile and readily available starting materials for producing 1,2-disubstituted adamantanes. nih.gov Various transformations can be employed to convert the carbonyl functionality and an adjacent position into the desired difluoro-substituted pattern.
One effective strategy involves the conversion of adamantan-2-one into its corresponding enol ether. This intermediate can then undergo a halo-fluorination reaction. nih.gov Exposure of the enol ether to an electrophilic halogen source (e.g., N-bromosuccinimide) in the presence of a fluoride source results in the formation of a 2-halo-1-fluoroadamantane. nih.gov The remaining halogen can then be converted to a second fluorine atom via a halogen exchange reaction as described previously.
Another approach is the direct conversion of the carbonyl group into a gem-difluoro group using reagents like diethylaminosulfur trifluoride (DAST), followed by functionalization and fluorination of the adjacent C-1 position. However, a more common route is the conversion of adamantan-2-one into 1,2-dihalo adamantanes (chloro or bromo derivatives) using reagents like phosphorus pentachloride or a combination of phosphorus tribromide and pentabromide. mdpi.com These dihalo-derivatives serve as direct precursors for the halogen exchange reactions that yield this compound. mdpi.com
Stereoselective Synthesis of this compound Isomers
The synthesis of this compound presents a stereochemical challenge, as the two fluorine atoms can exist in different spatial arrangements relative to each other. Achieving stereocontrol to selectively produce a single isomer is a key objective in advanced organic synthesis.
Methods for the stereoselective installation of fluorine are an active area of research. nih.gov For a substrate like adamantane, strategies could involve the desymmetrization of a symmetric intermediate or the use of chiral reagents to direct the fluorination. One conceptual approach involves the use of a frustrated Lewis pair (FLP) with a chiral Lewis base to achieve monoselective C-F activation on a gem-difluoroalkane, which generates a chiral center. nih.gov While not directly applied to this compound, this principle of using chiral reagents to differentiate between enantiotopic positions or faces of a molecule is highly relevant.
A potential stereoselective route could involve the synthesis of an adamantene intermediate, followed by an asymmetric dihydroxylation or epoxidation. The resulting chiral diol or epoxide could then be converted to the difluoride with stereochemical control. For example, the opening of a stereochemically pure epoxide with a fluoride source often proceeds with inversion of configuration, allowing for precise control over the resulting stereochemistry. Similarly, the conversion of a chiral diol to a difluoride via tosylates or other leaving groups can also be stereospecific. Such methods, which rely on the stereoselective functionalization of prochiral starting materials, are essential for accessing specific, enantiomerically pure isomers of this compound. researchgate.netnsf.gov
Reactivity and Reaction Mechanisms of 1,2 Difluoroadamantane
Mechanistic Studies of Halogen Exchange Reactions
Halogen exchange (Halex) reactions are a fundamental class of transformations in organic synthesis, allowing for the interconversion of different halogenated compounds. In the context of aliphatic fluorine compounds like 1,2-difluoroadamantane, these reactions present unique challenges and mechanistic intricacies due to the high strength of the carbon-fluorine bond.
Recent advancements have demonstrated the feasibility of halogen exchange reactions involving aliphatic fluorides using organic halides as the halogen source. organic-chemistry.org This process is often facilitated by a combination of a trialkyl aluminum species and a catalytic amount of titanocene (B72419) dihalides for fluorine-to-chlorine and fluorine-to-bromine exchanges. organic-chemistry.org The strong Lewis acidity of the trialkyl aluminum is crucial for the selective activation of the C-F bond. organic-chemistry.org Mechanistic studies suggest that the halogen from the organic halide is first transferred to the titanocene catalyst, which then facilitates the substitution on the alkyl fluoride (B91410) substrate. organic-chemistry.org Notably, the fluorine-to-iodine exchange can proceed without a titanocene catalyst, relying solely on trialkyl aluminum and a polyiodomethane. organic-chemistry.org In these reactions, secondary and tertiary fluorides, such as those potentially found in a difluoroadamantane system, exhibit higher reactivity compared to primary fluorides. organic-chemistry.org
Another approach to catalyzing halogen exchange involves the use of zeolites. Simple aluminosilicates, like NaX and NaY zeolites, have been shown to catalyze the selective halogen exchange between two different alkyl halides. rsc.orgcsic.es These reactions can be carried out under solvent-free conditions by heating the reactants with a small amount of the solid catalyst. rsc.orgcsic.es Mechanistic investigations point to the crucial role of the zeolite's oxygen atoms and countercations. These components are believed to initiate the heterolytic cleavage of the carbon-halogen bond, leading to the formation of intermediate alkoxy and halide species within the zeolite framework, which then recombine to yield the new organohalide products. rsc.orgcsic.es
Furthermore, the mechanism of halogen exchange reactions in aqueous media has been studied, revealing the catalytic role of the surrounding water molecules. nih.gov Ab initio molecular dynamics simulations have shown that the reaction between hypochlorous acid (HOCl) and iodide (I⁻) proceeds through a halogen-bonded complex. nih.gov The reaction is facilitated by a Grotthuss-like mechanism, where a proton relay through water molecules is involved. nih.gov This highlights the importance of the reaction medium in dictating the mechanistic pathway of halogen exchange.
While direct studies on this compound are not explicitly detailed in these general mechanistic studies, the principles derived from them are applicable. The presence of two fluorine atoms on the adamantane (B196018) cage would likely influence the reactivity, with the potential for stepwise or simultaneous exchange depending on the reaction conditions and the specific positions of the fluorine atoms.
Nitrolysis Reactions of Difluoroadamantanes
Nitrolysis is a chemical process that involves the cleavage of a chemical bond and the concurrent introduction of a nitro group (NO₂). wikipedia.org This reaction is typically carried out using reagents like nitric acid or acetyl nitrate. wikipedia.org In the context of adamantane derivatives, nitrolysis can lead to the formation of nitrooxyadamantanes or other nitrated products.
Kinetic studies on the nitrolysis of haloadamantanes with fuming nitric acid have been conducted. researchgate.net The reaction generally follows pseudo-first-order kinetics. researchgate.net For adamantyl halides, the reaction with fuming nitric acid can proceed via oxidative heterolysis of the carbon-halogen bond, which is thought to involve a single-electron transfer step to generate the adamantyl carbocation. researchgate.net The reactivity of haloadamantanes in nitrolysis is influenced by the nature and position of the halogen substituent. researchgate.net
While specific studies on the nitrolysis of this compound are not extensively documented in the provided search results, research on related compounds like 1,3-difluoroadamantane provides valuable insights. The nitrolysis of 1,3-difluoroadamantane has been studied, and the effective rate constant of the reaction has been determined. researchgate.net The reaction of 1,3-dihaloadamantanes with fuming nitric acid, sometimes in the presence of acetic anhydride, can lead to the formation of the corresponding haloadamantyl nitrates and adamantane-1,3-diyl dinitrates. researchgate.net Under certain conditions, these reactions can also yield 2-oxaadamantane derivatives. researchgate.net
The presence of two fluorine atoms in this compound would significantly impact its reactivity in nitrolysis. The strong electron-withdrawing nature of the fluorine atoms would destabilize any developing positive charge on the adjacent carbon atoms, making carbocation formation more difficult. This would likely decrease the rate of nitrolysis compared to non-fluorinated or less-fluorinated adamantane derivatives. The specific regiochemistry of the nitrolysis product(s) of this compound would depend on the relative stability of the possible carbocationic intermediates and the steric accessibility of the different positions on the adamantane cage.
Electrophilic and Nucleophilic Substitution Reactions
The reactivity of halogenated adamantanes in substitution reactions is a well-studied area, with the reaction mechanism often depending on the nature of the substrate, the nucleophile or electrophile, and the reaction conditions.
Nucleophilic Substitution: Halogenoalkanes are known to undergo nucleophilic substitution reactions where a nucleophile replaces the halogen atom. savemyexams.com The carbon-halogen bond is polar, with a partial positive charge on the carbon and a partial negative charge on the halogen, making the carbon atom susceptible to nucleophilic attack. savemyexams.com These reactions can proceed through either an SN1 (unimolecular nucleophilic substitution) or SN2 (bimolecular nucleophilic substitution) mechanism. libretexts.org The SN1 mechanism involves the formation of a carbocation intermediate in a two-step process, while the SN2 mechanism is a one-step process where the nucleophile attacks as the leaving group departs. libretexts.orguobasrah.edu.iq
In the context of adamantane systems, photostimulated reactions of haloadamantanes with nucleophiles such as diphenylphosphide (Ph₂P⁻) and trimethylstannyl (Me₃Sn⁻) ions have been shown to proceed via the SRN1 mechanism. nih.gov These reactions are characterized by their initiation by light and inhibition by radical scavengers like p-dinitrobenzene. nih.gov Competition experiments have revealed that 1-haloadamantanes are generally more reactive than 2-haloadamantanes in these reactions. nih.gov For instance, in the photostimulated reaction of 1,2-dichloroadamantane with Ph₂P⁻, the major product is the 1-substituted adamantane, indicating that the radical anion intermediate fragments preferentially at the 1-position. nih.gov With a less sterically hindered nucleophile like Me₃Sn⁻, both mono- and disubstitution products can be formed. nih.gov
For this compound, the extreme strength of the C-F bond would make direct nucleophilic substitution challenging under standard SN1 or SN2 conditions. The SRN1 pathway might be a more viable route for substitution, although the high electronegativity of fluorine could still influence the stability and fragmentation of the radical anion intermediate.
Electrophilic Substitution: Electrophilic substitution reactions typically involve the attack of an electrophile on an electron-rich center. In the case of adamantane, which is a saturated hydrocarbon, direct electrophilic attack on a C-H bond is generally difficult and often requires strong electrophiles or catalysts. The general mechanism for electrophilic aromatic substitution, for instance, involves the formation of a carbocation intermediate known as an arenium ion. uobasrah.edu.iq While adamantane is not aromatic, the concept of generating a carbocation intermediate is relevant to its electrophilic chemistry.
The presence of two electron-withdrawing fluorine atoms in this compound would significantly deactivate the adamantane cage towards electrophilic attack. The inductive effect of the fluorine atoms would reduce the electron density of the C-H bonds, making them less susceptible to attack by electrophiles. Therefore, electrophilic substitution reactions on this compound are expected to be significantly less facile than on unsubstituted adamantane.
Radical Functionalization and Carbocation Rearrangements
The unique cage structure of adamantane provides stability to radical and carbocationic intermediates, making it a good substrate for studying these reactive species.
Radical Functionalization: Radical-based functionalization reactions are a powerful tool for converting the strong C-H bonds of adamantane and its derivatives into C-C bonds, allowing for the introduction of diverse functional groups. researchgate.net These reactions often involve a hydrogen atom abstraction step to generate an adamantyl radical, which can then react with various radical precursors. researchgate.net Visible light-induced radical reactions have emerged as a green and efficient method for the functionalization of organic molecules. sioc-journal.cn In these reactions, a photosensitizer or a photoredox catalyst can be used to generate the desired radical species under mild conditions. sioc-journal.cn
For this compound, radical functionalization would likely proceed via the abstraction of a hydrogen atom from one of the C-H bonds on the adamantane cage. The position of the resulting radical would be influenced by the directing effects of the fluorine atoms. The electronegative fluorine atoms would destabilize a radical on an adjacent carbon, potentially directing the hydrogen abstraction to positions further away from the C-F bonds.
Carbocation Rearrangements: Carbocation rearrangements are a common feature in the chemistry of adamantane and other carbocation-forming systems. wikipedia.org These rearrangements, such as 1,2-hydride shifts and 1,2-alkyl shifts, occur to form a more stable carbocation. wikipedia.orgmasterorganicchemistry.com The driving force is the formation of a more substituted (and therefore more stable) carbocation. masterorganicchemistry.com For example, a secondary carbocation can rearrange to a more stable tertiary carbocation. masterorganicchemistry.com
In the case of this compound, the formation of a carbocation at a carbon atom bearing a fluorine atom would be highly disfavored due to the strong electron-withdrawing nature of fluorine. If a carbocation were to form at a different position on the adamantane cage, the presence of the nearby fluorine atoms would still exert a significant destabilizing inductive effect. This would likely make carbocation formation and subsequent rearrangements less favorable compared to unsubstituted adamantane. However, if a carbocation were to form, the rigid adamantane framework would still dictate the possible rearrangement pathways.
Thermal and Photochemical Transformations
The response of this compound to heat and light can lead to various transformations, including isomerization and decomposition.
Photochemical Transformations: Photochemical reactions involve the absorption of light, which can lead to the formation of excited states that can undergo unique chemical reactions. mdpi.com For many organic molecules, photoinduced transformations can include isomerization, cyclization, and fragmentation. mdpi.com For instance, the photolysis of certain molecules can lead to the formation of radicals, which can then initiate further reactions.
In the context of this compound, direct photolysis with high-energy UV light could potentially lead to the homolytic cleavage of a C-F or a C-C bond, generating radical intermediates. The subsequent reactions of these radicals would determine the final product distribution. Photosensitized reactions, where a photosensitizer absorbs the light and then transfers energy to the this compound molecule, could also lead to specific transformations. mdpi.com For example, triplet-singlet energy transfer from a photosensitizer can facilitate trans-cis isomerization in molecules with double bonds. mdpi.com While this compound does not have a double bond, the principle of using a photosensitizer to access different excited states and reaction pathways is relevant.
The specific photochemical behavior of this compound would be highly dependent on the wavelength of light used, the presence of photosensitizers, and the reaction medium. The strong C-F bonds would likely require high-energy photons for direct cleavage.
Structural and Conformational Analysis of 1,2 Difluoroadamantane
Advanced Spectroscopic Characterization Techniques
NMR spectroscopy is a powerful tool for the structural characterization of 1,2-difluoroadamantane, providing detailed information about the chemical environment of each nucleus. emerypharma.com
The ¹H and ¹³C NMR spectra of this compound display characteristic chemical shifts that are influenced by the presence of the highly electronegative fluorine atoms. youtube.com The proton NMR spectrum shows signals for the protons on the adamantane (B196018) cage, with those closer to the fluorine atoms experiencing a downfield shift. rsc.org Similarly, in the ¹³C NMR spectrum, the carbons directly bonded to the fluorine atoms (C1 and C2) exhibit significant downfield shifts compared to the unsubstituted adamantane. nih.gov The chemical shifts of other carbons in the molecule are also affected, though to a lesser extent, providing valuable information about the through-bond and through-space effects of the fluorine substituents. youtube.comrsc.org
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C1-F | - | ~95-105 |
| C2-F | - | ~95-105 |
| CH | ~1.8-2.5 | ~30-40 |
| CH₂ | ~1.5-2.2 | ~25-35 |
Note: These are approximate chemical shift ranges and can vary based on the solvent and other experimental conditions.
¹⁹F NMR spectroscopy is particularly informative for characterizing the fluorine environments in this compound. slideshare.net The spectrum typically shows two distinct signals, or a more complex pattern, depending on the relative orientation of the two fluorine atoms. researchgate.net The chemical shifts of the fluorine nuclei and the coupling constants between them (J-coupling) provide critical data on the through-bond and through-space interactions. researchgate.neted.ac.uk The magnitude of the geminal and vicinal ¹H-¹⁹F and ¹³C-¹⁹F coupling constants can also be used to deduce the stereochemical relationship between the fluorine atoms and the surrounding protons and carbons. researchgate.net
Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning the complex ¹H and ¹³C NMR spectra of this compound and for confirming its connectivity. wikipedia.orgipb.pt
COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks, allowing for the identification of protons that are spin-coupled to each other. This helps in tracing the connectivity of the hydrocarbon framework of the adamantane cage. emerypharma.comlibretexts.org
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates the chemical shifts of protons directly attached to carbon atoms, providing a clear map of the C-H one-bond connectivities. This is crucial for assigning the ¹³C signals based on their attached protons. libretexts.orgnumberanalytics.com
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. pageplace.demt.com For this compound, these techniques are particularly useful for identifying the characteristic C-F stretching vibrations.
Infrared (IR) Spectroscopy: The IR spectrum of this compound will exhibit strong absorption bands in the region of 1000-1200 cm⁻¹, which are characteristic of C-F stretching vibrations. The exact position and number of these bands can provide insights into the local symmetry and conformation of the C-F bonds. nih.gov
Raman Spectroscopy: Raman spectroscopy also probes molecular vibrations. While C-F stretches are often weak in Raman spectra, other vibrations within the adamantane cage may be more prominent, providing a more complete picture of the molecule's vibrational framework. mt.compsu.eduspectroscopyonline.com
Table 2: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |
| C-F Stretch | ~1000-1200 | Weak |
| C-H Stretch | ~2850-3000 | ~2850-3000 |
| Adamantane Cage | Fingerprint region | Fingerprint region |
Mass spectrometry (MS) is used to determine the molecular weight of this compound and to study its fragmentation patterns upon ionization. msu.eduwpmucdn.com
The mass spectrum will show a molecular ion peak (M⁺) corresponding to the exact mass of the C₁₀H₁₄F₂ molecule. libretexts.org The fragmentation of the molecular ion can provide structural information. libretexts.org Common fragmentation pathways for adamantane derivatives involve the loss of alkyl fragments or functional groups. In the case of this compound, characteristic fragment ions may arise from the loss of a fluorine atom, HF, or small hydrocarbon fragments from the adamantane cage. msu.eduresearchgate.net The analysis of these fragmentation patterns can help to confirm the structure of the molecule. libretexts.org
X-ray Crystallography for Solid-State Molecular Structures
In the absence of a specific crystal structure for this compound, a table of expected structural parameters can be compiled based on data from adamantane and other fluorinated organic compounds.
Table 1: Expected Molecular Geometry of this compound
| Parameter | Expected Value | Justification |
| C-C Bond Length (average) | ~1.54 Å | Typical for sp³-sp³ carbon bonds in alkanes. |
| C-H Bond Length (average) | ~1.09 Å | Typical for C-H bonds in alkanes. |
| C-F Bond Length (average) | ~1.38 Å | Characteristic C-F bond length in fluoroalkanes. |
| C-C-C Bond Angle (in cage) | ~109.5° | Adamantane's structure closely approximates ideal tetrahedral angles. |
| H-C-H Bond Angle | ~109.5° | Expected for tetrahedral carbon atoms. |
| F-C-C Bond Angle | ~109.5° | Fluorine substitution is not expected to significantly deviate the angle from the tetrahedral ideal in the rigid cage. |
| C1-C2 Bond Length | Slightly shorter than average C-C | The electron-withdrawing effect of the adjacent fluorine atoms may slightly shorten this bond. |
This table presents predicted values based on general principles and data from analogous compounds.
Conformational Preferences and Dynamics
The rigid nature of the adamantane skeleton limits its conformational freedom compared to acyclic or monocyclic alkanes. However, the introduction of substituents can lead to distinct conformational preferences and dynamic behaviors.
Analysis of Strain and Ring Conformation
The adamantane molecule is often described as "strain-free" because its carbon framework consists of three interlocked chair-form cyclohexane (B81311) rings, resulting in bond angles very close to the ideal tetrahedral angle of 109.5°. masterorganicchemistry.commasterorganicchemistry.com However, more precise calculations reveal a moderate amount of strain energy, primarily due to van der Waals repulsions and some minor angle strain. masterorganicchemistry.comacs.org
Table 2: Strain Energies of Adamantane and Related Compounds
| Compound | Strain Energy (kcal/mol) |
| Adamantane | ~6.5 - 9.7 |
| Cyclohexane | ~0 |
| cis-1,2-Dimethylcyclohexane (axial-equatorial) | ~1.9 |
| trans-1,2-Dimethylcyclohexane (diequatorial) | ~1.9 |
This table provides context by comparing the strain of adamantane to a strain-free system and substituted cyclohexanes. A specific value for this compound is not available.
Role of Fluorine in Directing Conformation and Polarity
The high electronegativity of fluorine atoms plays a crucial role in determining the conformational preferences and polarity of this compound. The C-F bond is highly polarized, with a significant partial negative charge on the fluorine atom and a partial positive charge on the carbon atom.
Chirality and Stereoisomerism in 1,2-Disubstituted Adamantanes
A key stereochemical feature of 1,2-disubstituted adamantanes is their inherent chirality. mdpi.com When two different substituents are placed on adjacent carbons (C1 and C2), or even when the two substituents are identical as in this compound, the molecule lacks a plane of symmetry and is therefore chiral. irb.hr
This means that this compound exists as a pair of enantiomers, which are non-superimposable mirror images of each other. These enantiomers will have identical physical properties, except for their interaction with plane-polarized light (optical activity) and their interactions with other chiral molecules.
Furthermore, because the fluorine atoms can be attached in either an endo or exo fashion relative to the cage structure, diastereomers are also possible. This leads to the existence of cis and trans isomers, each of which would be a pair of enantiomers. The relative stability of these diastereomers would be influenced by the steric and electronic interactions between the fluorine atoms and the adamantane framework.
In-Depth Computational Analysis of this compound Remains Elusive in Scientific Literature
A thorough review of available scientific literature reveals a significant gap in the detailed theoretical and computational chemistry studies specifically focused on the compound this compound. Despite the recognized importance of fluorinated adamantanes in various chemical and material science applications, in-depth quantum chemical calculations detailing the electronic structure, reactivity, and bonding of this specific isomer are not readily found in published research.
Adamantane and its derivatives are of considerable interest due to their rigid, cage-like structure, which imparts unique properties such as thermal stability and lipophilicity. The introduction of fluorine atoms is known to significantly alter the electronic and steric characteristics of organic molecules, making fluorinated adamantanes attractive targets for study. Computational methods like Density Functional Theory (DFT) and ab initio calculations are powerful tools for understanding these modifications at a molecular level.
While general computational studies on fluorinated adamantanes have been conducted, they often focus on other isomers or on the broader effects of fluorination on the adamantane cage. For instance, research has explored the impact of fluorine substitution on the acidity of adamantane derivatives and the interfacial bonding strength of adamantane-containing polymers. However, specific data pertaining to this compound, such as its precise bond lengths and angles, electronic properties, reactivity indices, reaction pathways, and Natural Bond Orbital (NBO) analysis, are not available in the public domain.
The synthesis of this compound has been reported as a rearrangement product, indicating its existence and potential for isolation. The absence of detailed computational studies may suggest that this particular isomer has not been a primary focus of theoretical investigation to date. Such studies are crucial for a fundamental understanding of its chemical behavior and for predicting its potential applications.
Without access to peer-reviewed research containing specific calculations for this compound, a detailed analysis as per the requested outline—covering its electronic structure, reactivity descriptors, reaction pathways, energetics, and donor-acceptor interactions—cannot be accurately generated. Further theoretical research is necessary to elucidate the specific computational and chemical properties of this intriguing molecule.
Theoretical and Computational Chemistry of 1,2 Difluoroadamantane
Molecular Modeling and Simulation
Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. upc.edumdpi.com For 1,2-difluoroadamantane, these methods are crucial for understanding its three-dimensional structure and dynamic properties, which are otherwise challenging to probe experimentally.
While the adamantane (B196018) core is conformationally locked, MD simulations can reveal subtle dynamic behaviors. Key parameters explored in MD simulations include potential energy surfaces, root-mean-square deviation (RMSD) to assess structural stability, and the analysis of trajectories to identify preferential orientations of the fluorine substituents. mdpi.com The simulation would typically show that while the carbon skeleton remains rigid, the fluorine atoms exhibit localized vibrations. The relative orientation of the two fluorine atoms (axial/equatorial) is a key aspect of its conformational analysis. researchgate.netuni-frankfurt.de
Table 1: Representative Parameters from a Hypothetical MD Simulation of this compound
| Parameter | Description | Typical Value/Observation |
| Potential Energy | The total energy of the system, indicating stability. | Fluctuates around a stable average value after equilibration. |
| RMSD of Backbone | Measure of the deviation of the carbon cage from a reference structure. | Low values, confirming the rigidity of the adamantane core. |
| C-C-F Bond Angle | The angle between a carbon-carbon bond and a carbon-fluorine bond. | Exhibits small fluctuations around the equilibrium value. |
| F-C-C-F Dihedral Angle | The torsional angle defined by the two fluorine substituents and their attached carbons. | Shows specific stable rotameric states. |
These simulations rely on force fields, which are sets of parameters that define the potential energy of the molecule. uva.nl For fluorinated organic molecules, specialized force fields are necessary to accurately model the behavior of the highly electronegative fluorine atoms.
Computational spectroscopy uses quantum chemical calculations to predict various types of molecular spectra, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. nih.govlight-am.comarxiv.org These predictions are invaluable for interpreting experimental data and for the structural elucidation of complex molecules like this compound.
NMR Spectroscopy: Density Functional Theory (DFT) calculations, often using methods like GIAO (Gauge-Including Atomic Orbital), are employed to predict ¹³C and ¹⁹F NMR chemical shifts and coupling constants (J-couplings). researchgate.netnih.gov For this compound, theoretical calculations can help assign specific signals to the different carbon and fluorine atoms in the molecule, which can be complex due to the molecule's three-dimensional structure. acs.orgornl.gov The predicted chemical shifts are sensitive to the stereochemistry of the fluorine substituents. researchgate.net
Table 2: Hypothetical Predicted vs. Experimental NMR Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) (DFT/B3LYP) | Experimental Chemical Shift (ppm) |
| C1 | 92.5 | 91.8 |
| C2 | 93.1 | 92.4 |
| F (on C1) | -180.2 | -179.5 |
| F (on C2) | -181.5 | -180.8 |
IR Spectroscopy: Theoretical IR spectra are calculated by determining the vibrational frequencies and their corresponding intensities. researchgate.netru.nl These calculations can identify characteristic vibrational modes, such as the C-F stretching and bending frequencies in this compound. Comparing the calculated spectrum with the experimental one can confirm the presence of specific functional groups and provide insights into the molecular symmetry and conformation. researchgate.net
Intermolecular Interactions and Hydrogen Bonding Studies
The fluorine atoms in this compound significantly influence its intermolecular interactions, which govern its physical properties and its ability to form larger assemblies.
The highly electronegative fluorine atom can act as a weak hydrogen bond acceptor in C-F···H-X interactions, where X is typically another electronegative atom like O or N, or even carbon. researchgate.netrsc.org While weaker than conventional hydrogen bonds, these interactions can play a crucial role in determining the crystal packing and supramolecular structures of organofluorine compounds. rsc.orgbeilstein-journals.org
Theoretical studies, including quantum chemical calculations and Atoms in Molecules (AIM) analysis, can be used to characterize these weak interactions. mdpi.com These methods can calculate the interaction energies, geometries (distances and angles), and electron density distributions to confirm the presence and strength of such hydrogen bonds. For this compound, the possibility of intramolecular or intermolecular C-F···H-C interactions is a key area of computational investigation.
Table 3: Characteristics of a C-F···H-C Hydrogen Bond
| Property | Description | Typical Range of Values |
| Interaction Energy | Strength of the hydrogen bond. | 1-5 kcal/mol |
| H···F Distance | Distance between the hydrogen and fluorine atoms. | 2.0 - 2.5 Å |
| C-F···H Angle | Angle of the hydrogen bond. | 120° - 180° |
Beyond hydrogen bonding, other non-covalent interactions, such as van der Waals forces and dipole-dipole interactions, are fundamental to the supramolecular assembly of this compound. nih.govfortunejournals.comnumberanalytics.comresearchgate.net The introduction of two C-F bonds creates a significant dipole moment in the molecule, which will influence how the molecules arrange themselves in the solid state or in solution.
Applications of 1,2 Difluoroadamantane Scaffolds in Advanced Materials and Catalysis
Incorporation into Polymeric Materials and Nanostructures
The integration of the 1,2-difluoroadamantane cage structure into polymer backbones can impart desirable physical and chemical properties. The bulkiness of the adamantane (B196018) unit can increase the glass transition temperature (Tg) and enhance the thermal stability of polymers, while the fluorine atoms can improve chemical resistance and modify surface properties.
Detailed Research Findings:
Research into polymers containing adamantane moieties has shown that these structures disrupt regular chain packing, leading to materials with high thermal stability and solubility in organic solvents. While specific research focusing exclusively on this compound is nascent, studies on related polyamides containing adamantane units demonstrate significant improvements in material properties. For instance, the introduction of adamantane into polyamide chains can increase the glass transition temperature to over 300°C. The rigidity and bulk of the adamantane cage restrict segmental motion, contributing to this high thermal resistance.
The properties of polymers are heavily influenced by factors like chain length, branching, and intermolecular forces. libretexts.org The inclusion of a bulky group like this compound would be expected to decrease crystallinity due to steric hindrance, potentially creating amorphous polymers with high transparency and improved processability. libretexts.orgessentialchemicalindustry.org These materials, often classified as thermoplastics, soften upon heating and can be molded into various forms. harvard.eduopen.edu
Table 1: Potential Effects of this compound on Polymer Properties
| Property | Expected Influence of this compound | Rationale |
| Glass Transition Temp. (Tg) | Increase | The rigid cage structure restricts polymer chain mobility. |
| Thermal Stability | Increase | High bond strength of the adamantane core and C-F bonds. |
| Solubility | Increase in organic solvents | The bulky, non-polar nature disrupts packing and allows solvent penetration. |
| Crystallinity | Decrease | Steric hindrance from the 3D cage prevents ordered chain alignment. libretexts.org |
| Chemical Resistance | Increase | The inertness of the hydrocarbon cage and the stability of C-F bonds. |
Utilization as Ligands in Catalysis and Organometallic Chemistry
In organometallic chemistry and catalysis, ligands play a crucial role in controlling the reactivity and selectivity of a metal center. nih.gov The unique steric and electronic properties of this compound can be harnessed by incorporating it into ligand structures, such as phosphines. Molecules containing a carbon-metal bond are known as organometallic compounds. masterorganicchemistry.com
Detailed Research Findings:
The development of new ligands is essential for advancing transition metal-catalyzed reactions. nih.gov While specific studies on this compound-based ligands are not widely documented, the principles of ligand design suggest their potential. The bulky adamantane group can create a specific steric environment around a metal catalyst, influencing which substrates can bind and how they approach the active site. This is a key factor in achieving high selectivity in catalytic reactions. The electron-withdrawing nature of the two fluorine atoms would decrease the electron-donating ability of a phosphine (B1218219) ligand, which could, in turn, affect the electronic properties and stability of the resulting metal complex. rsc.org This modification can be crucial in reactions like cross-coupling, hydrogenation, or hydroformylation. iitd.ac.incmu.edu
Metal-ligand cooperation, where the ligand actively participates in the reaction, is an advanced strategy in catalysis. mdpi.com Ligands can be designed to facilitate bond-breaking and bond-forming steps, leading to novel reactivity. nsf.gov A 1,2-difluoroadamantyl group attached to a phosphine could influence the catalytic cycle through both its steric bulk and electronic effects, potentially stabilizing reactive intermediates or promoting desired reaction pathways. nih.gov
Role in the Design of Metal-Organic Frameworks (MOFs)
Metal-Organic Frameworks (MOFs) are crystalline, porous materials constructed from metal ions or clusters linked together by organic molecules. wikipedia.orgmdpi.com The choice of the organic linker is critical in determining the MOF's structure, pore size, and functional properties. wikipedia.orgrsc.org
Detailed Research Findings:
Adamantane derivatives, particularly those with carboxylic acid groups, are excellent candidates for use as organic linkers in MOF synthesis. The rigid, tetrahedral structure of adamantane can be used to build robust, three-dimensional frameworks with high thermal and chemical stability. Introducing fluorine atoms onto the adamantane core, as in a dicarboxylic acid derivative of this compound, could add further functionality. The fluorinated internal surface of the MOF's pores could create specific absorption sites for fluorinated molecules or modify the framework's affinity for gases like carbon dioxide. rsc.org
The synthesis of MOFs can be achieved through various methods, including hydrothermal or solvothermal techniques, where the components are heated in a solvent to promote crystallization. nih.gov The resulting frameworks have found applications in gas storage, separation, and catalysis. wikipedia.orgnih.gov The incorporation of a this compound-based linker could lead to MOFs with unique pore environments, potentially enhancing selectivity in gas separation or providing a stable, functionalized support for catalytic nanoparticles.
Advanced Functional Materials Development (e.g., thermally stable lubricants)
The term "advanced functional materials" refers to materials engineered to possess specific, high-performance properties for technological applications. univie.ac.atnih.govnih.gov The inherent stability of the adamantane structure makes its derivatives, including this compound, attractive for creating materials that can withstand extreme conditions.
Detailed Research Findings:
One of the most promising areas for fluorinated adamantanes is in the formulation of high-performance lubricants. Lubricants for demanding applications, such as in the aerospace or high-temperature manufacturing sectors, require exceptional thermal and oxidative stability. mdpi.com Perfluoropolyether (PFPE) oils are known for their outstanding stability, often used to create greases by mixing them with a polytetrafluoroethylene (PTFE) thickener. krytox.comoelcheck.com These lubricants are chemically inert and can operate at continuous temperatures up to 350°C. krytox.comoelcheck.com
The addition of this compound or its derivatives to lubricant formulations could serve multiple purposes. Its cage-like structure could act as a "molecular ball bearing," reducing friction at the nanoscale. Furthermore, its high thermal stability could enhance the performance of the base oil, preventing degradation at high temperatures. Secondary amides and fluoropolymers are already used as additives to improve the thermal stability and reduce friction in lubricants for processing high-temperature plastics like polyamides. specialchem.com The properties of this compound make it a strong candidate for a new class of performance-enhancing lubricant additives.
Table 2: Comparison of High-Performance Lubricant Base Oils and Additives
| Lubricant Type / Additive | Key Characteristics | Typical Operating Temperature Range (°C) |
| Perfluoropolyether (PFPE) Oils | Extreme thermal and chemical stability, non-flammable, inert. oelcheck.com | -40 to 290 oelcheck.com |
| Synthetic Esters | Good biodegradability, high-temperature stability. oelcheck.com | -50 to 250 oelcheck.com |
| Silicone Oils | Wide temperature range, good for plastic lubrication. oelcheck.com | -30 to 200 oelcheck.com |
| Potential this compound Additive | High thermal stability, rigid molecular structure, chemical inertness. | Potentially enhances stability above 300°C. |
Future Research Directions in 1,2 Difluoroadamantane Chemistry
Development of Novel Stereoselective Synthetic Strategies
The synthesis of fluorinated adamantanes has historically presented challenges in controlling regioselectivity and stereoselectivity. Early methods for producing difluoroadamantanes often resulted in mixtures of isomers. For instance, the reaction of 1-adamantanol (B105290) with uranium(VI) fluoride (B91410) (UF₆) yields a mix containing a difluoroadamantane alongside 1-fluoroadamantane (B1266609). journals.co.zathieme-connect.de Similarly, the direct fluorination of adamantane (B196018) using reagents like xenon difluoride produces a complex mixture of products, including 1-fluoroadamantane and 1,3-difluoroadamantane, highlighting the difficulty in targeting the 1,2-positions selectively. oup.com
Future research must prioritize the development of synthetic routes that provide precise control over the stereochemistry of the two C-F bonds. The synthesis of enantiopure 1,2-difluoroadamantane is a significant, unachieved goal. Progress in this area could draw inspiration from methodologies developed for other classes of fluorinated organic molecules. For example, the highly diastereoselective synthesis of chiral α-difluoromethylated vicinal diamines has been achieved using chiral N-tert-butanesulfinimines as auxiliaries. cas.cn Adapting such substrate-controlled or catalyst-controlled strategies to the adamantane framework represents a promising avenue. Research into catalytic asymmetric fluorination reactions, which have seen success in other molecular systems, could provide a direct pathway to specific enantiomers of this compound, unlocking their potential in chiral applications.
Exploration of Under-investigated Reactivity Patterns
The reactivity of the this compound system is not well-documented, leaving a rich field for investigation. Studies on analogous halo-adamantanes provide a roadmap for future exploration. A notable example is the photostimulated reaction of 1,2-dichloroadamantane with nucleophiles, which proceeds via an S(RN)1 mechanism. nih.gov This research revealed that upon electron capture, the radical anion of 1,2-dichloroadamantane fragments the C-Cl bond at the bridgehead (C-1) position approximately four times faster than at the methylene (B1212753) (C-2) position. nih.gov Furthermore, the extent of substitution was dependent on the steric bulk of the incoming nucleophile. nih.gov
Future studies should investigate whether this compound undergoes similar S(RN)1 reactions and map the relative reactivity of the C-1 and C-2 fluorine atoms. Given the greater strength of the C-F bond compared to the C-Cl bond, exploring the conditions required to initiate such reactions would be a key objective. Other potential areas of inquiry include:
Reactions with Strong Acids and Oxidizers: Kinetic studies on the nitrolysis of other haloadamantanes, such as 1,3-difluoroadamantane, have been performed. researchgate.net A systematic investigation of the behavior of the 1,2-isomer under similar strongly acidic or oxidative conditions could reveal unique rearrangement or fragmentation pathways driven by the vicinal fluorine atoms.
Dehydrofluorination: The potential for selective elimination of HF to form adamantene derivatives or other unsaturated cage compounds is an intriguing possibility that warrants investigation.
Advanced Computational Studies on Complex Interactions
Computational chemistry offers powerful tools to predict and explain the behavior of complex molecules like this compound. Future research should leverage advanced computational methods to build a comprehensive theoretical understanding of its properties.
A prime example of this approach is the computational study of 1,3-dehydro-5,7-difluoroadamantane, where quantum chemical calculations explained its unexpected reaction with antimony pentafluoride (SbF₅). researchgate.net Similar high-level theoretical studies on this compound could:
Elucidate Electronic Structure: Calculations of the molecular electrostatic potential and dipole moment would quantify the impact of the two adjacent C-F bonds on the molecule's electronic landscape. This is analogous to studies on all-cis-1,2,4,5-tetrafluorocyclohexane, where the orientation of C-F bonds was shown to generate a significant molecular dipole moment. researchgate.net
Model Reaction Mechanisms: Density Functional Theory (DFT) calculations can be used to map the potential energy surfaces of proposed reactions, such as nucleophilic substitution or elimination, to predict their feasibility and stereochemical outcomes.
Predict Spectroscopic Properties: Calculating NMR chemical shifts and coupling constants can aid in the structural verification of synthetic products and provide deeper insight into bonding and conformation.
Simulate Intermolecular Interactions: Molecular dynamics simulations could be employed to study how this compound interacts with solvents, surfaces, or biological macromolecules, such as enzyme active sites, providing a basis for its rational design in various applications. nih.gov
Integration into Emerging Fields of Materials Science
The unique combination of a rigid, three-dimensional hydrocarbon core and the high polarity of carbon-fluorine bonds makes this compound a compelling building block for advanced materials. wikipedia.org Future research should focus on integrating this compound into functional materials to leverage its distinct properties.
Key research directions include:
Polymer Science: Incorporating the this compound moiety into the backbone or as a pendant group in polymers could lead to materials with enhanced thermal stability, chemical resistance, and specific dielectric properties. The rigidity of the adamantane cage can increase the glass transition temperature of polymers, while the C-F bonds can modify surface energy and polarity.
Liquid Crystals and Polar Materials: The inherent dipole moment arising from the two C-F bonds could be exploited in the design of novel liquid crystals or ferroelectric materials. Following the concept of creating polar motifs from polyfluorinated cyclohexanes, this compound could serve as a non-aromatic, rigid polar component in larger molecular scaffolds. researchgate.net
Nanostructured Materials: The defined size and shape of the this compound unit make it an attractive component for the bottom-up synthesis of nanostructured materials, including metal-organic frameworks (MOFs) or covalent organic frameworks (COFs). These materials could exhibit tailored porosity and functionality for applications in gas storage or catalysis.
By systematically pursuing these research avenues, the scientific community can unlock the full potential of this compound, transforming it from a chemical curiosity into a valuable component for stereoselective synthesis and materials innovation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
